molecular formula C17H16ClNO2 B13765860 Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate CAS No. 500592-32-5

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate

Cat. No.: B13765860
CAS No.: 500592-32-5
M. Wt: 301.8 g/mol
InChI Key: PRUXTLZVXJTOHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these reaction conditions to achieve higher efficiency and scalability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

500592-32-5

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C17H16ClNO2/c1-2-21-17(20)15-12-8-4-6-10-14(12)19-16(15)11-7-3-5-9-13(11)18/h3-10,15-16,19H,2H2,1H3

InChI Key

PRUXTLZVXJTOHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC2=CC=CC=C12)C3=CC=CC=C3Cl

Origin of Product

United States

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